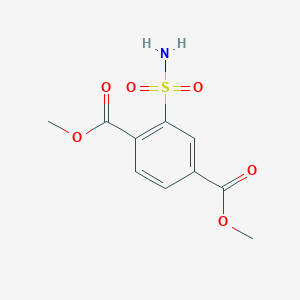

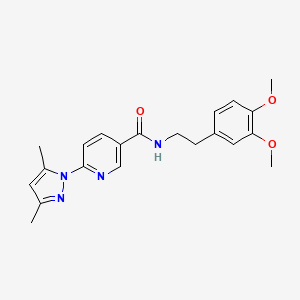

2-スルファモイルベンゼン-1,4-ジカルボン酸ジメチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a sulfonamide derivative that has been synthesized for the first time in 1957. Since then, several synthesis methods have been developed, and its properties and potential applications have been extensively studied.

作用機序

The mechanism of action of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is not well understood. However, it is believed to inhibit the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.

Biochemical and Physiological Effects

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has been shown to have anti-inflammatory and analgesic effects.

実験室実験の利点と制限

Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has several advantages as a research tool. It is easy to synthesize and purify, and it is stable under a wide range of conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. It is important to use appropriate safety precautions when handling Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate.

将来の方向性

There are several future directions for research on Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate. One potential application is in the development of novel drugs targeting cancer and viral infections. Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has also been studied as a potential catalyst for various chemical reactions. Further research is needed to fully understand the mechanism of action of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate and its potential applications in various fields.

In conclusion, Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity of the product. Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry, material science, and catalysis. It has several biochemical and physiological effects and has been shown to have anticancer, antiviral, and antibacterial activities. However, its use in lab experiments is limited by its toxicity and potential side effects. Further research is needed to fully understand the mechanism of action of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate and its potential applications in various fields.

合成法

The synthesis of Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate involves the reaction of 2-aminobenzenesulfonamide with dimethyl oxalate in the presence of a strong base such as sodium hydride. The resulting product is then treated with acid to obtain Dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate. The synthesis method has been optimized to improve the yield and purity of the product.

科学的研究の応用

化学合成

2-スルファモイルベンゼン-1,4-ジカルボン酸ジメチルは化学合成に使用されます . 分子量は273.27であり、融点は172-173°Cです .

発光特性

この化合物は、ランタニドベンゼン-1,4-ジカルボン酸配位高分子の機械化学合成に使用されてきました . これらの高分子は、UV光で励起されると、それぞれの光学的に活性なランタニドイオンに特徴的な強い発光を示します . この特性により、有機発光ダイオード、蛍光灯、医療画像用の発光プローブ、発光温度測定、化学センサーなどの用途に役立ちます .

磁気特性

2-スルファモイルベンゼン-1,4-ジカルボン酸ジメチルを使用して合成されたランタニド配位高分子は常磁性です . 液体ヘリウム温度まで、長距離磁気秩序の開始は示されていません . この特性は、分子磁気冷凍などの研究分野で活用できます .

特性

IUPAC Name |

dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOAIVMMWXYARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80998-67-0 |

Source

|

| Record name | 1,4-dimethyl 2-sulfamoylbenzene-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)

![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)

![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2455393.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455397.png)

![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)